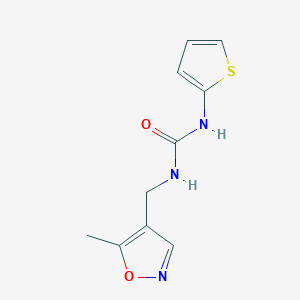

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea, also known as MI-TU, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MI-TU is a urea derivative that has shown promising results in the treatment of cancer, inflammation, and various other diseases.

Scientific Research Applications

Anion Receptors and Enantioselective Binding

Urea and thiourea derivatives have been explored for their potential as neutral enantioselective anion receptors. A study by Roussel et al. (2006) on non-racemic atropisomeric (thio)ureas investigated their ability to selectively bind amino-acid derivatives. The research found modest enantioselectivities and unexpected behaviors in binding affinities, offering insights into the design of bifunctional organocatalysts (Roussel et al., 2006).

Conformational Adjustments in Synthons

Phukan and Baruah (2016) examined the conformational adjustments in synthons of urea and thiourea assemblies. Their work highlighted the impact of intramolecular hydrogen bonding and the role of anions in guiding the assembly of thiazole-based compounds. This study provides a foundation for understanding the self-assembly and polymorphism of these compounds (Phukan & Baruah, 2016).

Rheology, Morphology, and Gelation Properties

The study by Lloyd and Steed (2011) explored the anion-dependent rheology, morphology, and gelation properties of hydrogels formed by urea derivatives. This research opens avenues for tuning the physical properties of gels for potential applications in material science (Lloyd & Steed, 2011).

Antifilarial Agents

Research by Ram et al. (1984) on 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas unveiled their antifilarial activity against Brugia pahangi and Litomosoides carinii, indicating the potential of urea derivatives in developing new therapeutic agents for filarial diseases (Ram et al., 1984).

Microwave-Assisted Synthesis

Li and Chen (2008) reported on the microwave-assisted synthesis of thiadiazol-2-yl urea derivatives, showcasing an efficient method that reduces reaction times and enhances yield. This technique could streamline the production of urea derivatives for various applications (Li & Chen, 2008).

Anti-microbial Activity and Cytotoxicity

A study by Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activity and cytotoxicity. The findings revealed promising anti-microbial effects against selected bacterial strains and moderate to good activity against fungal pathogens, suggesting potential in drug development (Shankar et al., 2017).

properties

IUPAC Name |

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-7-8(6-12-15-7)5-11-10(14)13-9-3-2-4-16-9/h2-4,6H,5H2,1H3,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOROADNMMDLPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)NC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)

![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2380982.png)